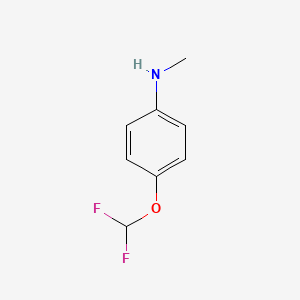

4-(Difluoromethoxy)-N-methylaniline

Description

Contextualization within Substituted Anilines and Fluorinated Organic Compounds

Aniline (B41778) and its derivatives are a cornerstone of organic chemistry, serving as precursors for a vast array of dyes, polymers, and pharmaceuticals. echemi.com The introduction of substituents onto the aniline ring or the nitrogen atom can dramatically alter the molecule's physical and chemical properties. ontosight.ai N-methylaniline, for instance, is a well-established intermediate in the manufacturing of dyes and agrochemicals. wikipedia.orgyufenggp.com

The incorporation of fluorine into organic molecules is a widely employed strategy in medicinal chemistry and materials science. nih.govnih.gov The presence of fluorine can enhance metabolic stability, improve cell membrane permeability, and increase the binding affinity of a molecule to its biological target. nih.govrsc.org The difluoromethoxy group (-OCF2H) is of particular interest due to its unique electronic properties and its ability to act as a bioisostere for other functional groups. nih.govresearchgate.net This group can modulate the lipophilicity of a molecule, a critical factor in drug design. rsc.orgresearchgate.net

4-(Difluoromethoxy)-N-methylaniline, therefore, resides at the intersection of these two important classes of compounds. It combines the foundational structure of a substituted aniline with the advantageous properties conferred by the difluoromethoxy group.

Significance as a Versatile Synthetic Intermediate and Building Block in Advanced Organic Synthesis

The true value of this compound lies in its role as a versatile synthetic intermediate. Its chemical structure offers multiple reactive sites for further functionalization, making it a key component in the construction of more complex molecular architectures. The aniline nitrogen can participate in a variety of coupling reactions, while the aromatic ring can undergo further substitution. acs.org

This compound serves as a crucial building block in the synthesis of a range of target molecules, particularly in the agrochemical and pharmaceutical industries. For instance, 4-(difluoromethoxy)aniline (B1299965), a closely related compound, is a key intermediate in the production of the proton-pump inhibitor pantoprazole (B1678409) and certain pyrethroid insecticides. google.com The N-methylated version, this compound, is expected to offer similar utility in creating novel compounds with tailored properties.

The strategic incorporation of the difluoromethoxy group via intermediates like this compound allows chemists to fine-tune the properties of new chemical entities, a critical aspect of modern drug discovery and materials science. rsc.org

Chemical and Physical Properties of this compound

While specific experimental data for this compound is not widely published, its properties can be inferred from related compounds and general chemical principles.

| Property | Value/Description |

| Molecular Formula | C8H9F2NO |

| Molecular Weight | 173.16 g/mol |

| Appearance | Likely a liquid or low-melting solid |

| Boiling Point | Expected to be higher than that of N-methylaniline (194-196 °C) due to the increased molecular weight. wikipedia.org |

| Solubility | Likely soluble in organic solvents and sparingly soluble in water, similar to other aniline derivatives. wikipedia.orgyufenggp.com |

| Reactivity | The amine group is nucleophilic and can react with electrophiles. The aromatic ring is activated towards electrophilic substitution. |

Research Findings

Recent research has highlighted the importance of fluorinated anilines and the difluoromethoxy group in various applications:

Medicinal Chemistry: The difluoromethyl group (CF2H) is recognized for its ability to act as a hydrogen bond donor, enhancing drug-target affinity. nih.gov It is also a metabolically stable bioisostere of alcohol, thiol, and amine groups. nih.gov The incorporation of the difluoromethoxy group into aromatic compounds can improve metabolic stability and cell membrane permeability. rsc.org

Agrochemicals: Fluorinated compounds are prevalent in modern agrochemicals, with over 30% of current products containing at least one fluorine atom. enamine.net

Synthesis: Methods for the direct difluoromethoxylation of arenes and heteroarenes are being developed, underscoring the demand for molecules containing the OCF2H group. rsc.org The synthesis of 4-(difluoromethoxy)aniline has been described, starting from 4-nitrophenol. google.com

The development of synthetic routes to compounds like this compound is crucial for expanding the toolbox of organic chemists and enabling the creation of novel molecules with enhanced properties.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(difluoromethoxy)-N-methylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO/c1-11-6-2-4-7(5-3-6)12-8(9)10/h2-5,8,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPJDMOYBXCOOEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)OC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10592941 | |

| Record name | 4-(Difluoromethoxy)-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10592941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

638192-10-6 | |

| Record name | 4-(Difluoromethoxy)-N-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10592941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Difluoromethoxy N Methylaniline and Analogues

Strategic Approaches to Difluoromethoxy-Aniline Core Formation

The introduction of the difluoromethoxy group and the formation of the aniline (B41778) core are pivotal steps in the synthesis of the target molecule. These can be achieved through various strategic routes.

Synthesis via Nitro Compound Reduction and Subsequent Difluoromethylation

A common and effective strategy begins with a suitable nitroaromatic compound. The nitro group serves as a precursor to the amine functionality of aniline. The reduction of the nitro group is a well-established transformation in organic chemistry.

The reduction of a nitro group to an amine can be accomplished using various reagents and conditions. organic-chemistry.orgyoutube.com Classical methods include the use of metals such as iron, tin, or zinc in the presence of an acid like hydrochloric acid. youtube.comyoutube.com For instance, the reduction of nitrobenzene (B124822) to aniline is a standard laboratory procedure. youtube.com Catalytic hydrogenation, employing catalysts like palladium on carbon (Pd/C) with hydrogen gas, offers a cleaner alternative. youtube.com More recent methods utilize reagents like tetrahydroxydiboron (B82485) in water or formic acid with an iron catalyst, providing milder and more environmentally friendly options. organic-chemistry.org The choice of reducing agent can be critical to tolerate other functional groups present in the molecule. organic-chemistry.org

Once the aniline is formed, the next crucial step is the introduction of the difluoromethoxy group. This is typically achieved through difluoromethylation of a hydroxyl group. Therefore, this synthetic route would logically start from a nitrophenol, which is first reduced to an aminophenol, followed by difluoromethylation.

Introduction of the Difluoromethoxy Group in Aryl Systems

The difluoromethoxy (OCF₂H) group is a valuable substituent in medicinal chemistry due to its unique electronic properties and its ability to modulate lipophilicity. nih.govnih.gov The introduction of this group onto an aromatic ring can be challenging.

A prevalent method involves the O-difluoromethylation of phenols using various difluorocarbene precursors under basic conditions. nih.gov This approach is site-selective and is often employed in multi-step syntheses. nih.gov Another innovative approach is the direct C-H difluoromethoxylation of arenes. Recent advancements have demonstrated photocatalytic methods that allow for the direct introduction of the OCF₂H group onto arenes and heteroarenes without the need for pre-functionalization. nih.gov This radical-mediated aromatic substitution can provide rapid access to multiple regioisomers. nih.gov

A simple and efficient method for synthesizing aromatic compounds with a difluoro(methoxy)methyl fragment (CF₂OCH₃) involves the fluorodesulfurization of thionoesters. nuph.edu.uanuph.edu.ua A combination of SnCl₄ and DAST has been identified as an optimal reagent system, providing high yields and selectivity. nuph.edu.uaresearchgate.net

N-Methylation Reactions for Anilines

The final key transformation in the synthesis of 4-(Difluoromethoxy)-N-methylaniline is the selective methylation of the nitrogen atom of the aniline core.

Selective N-Methylation Protocols

Selective N-methylation of anilines can be achieved using various methylating agents. Traditional methods often employ toxic and reactive reagents like methyl halides. nih.gov Modern approaches focus on more sustainable C1 sources such as methanol, dimethyl carbonate (DMC), formaldehyde, or carbon dioxide with a hydrogen source. researchgate.netresearchgate.net

Methanol has emerged as an attractive methylating agent due to its low cost and eco-friendliness. researchgate.net Transition-metal catalysts, particularly those based on iridium and ruthenium, have shown high efficacy in the N-methylation of anilines with methanol. nih.govnih.govrsc.org These reactions often proceed via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. rsc.org Dimethyl carbonate (DMC) in the presence of a zeolite catalyst like NaY faujasite has also been shown to be a highly chemoselective methylating agent for functionalized anilines, yielding mono-N-methylated products with high selectivity. acs.org

| Catalyst System | Methylating Agent | Key Features |

| NHC–Ir(III) Complexes | Methanol | High efficiency for N-methylation of anilines. nih.govacs.org |

| Cyclometalated Ruthenium Complexes | Methanol | Effective under mild conditions (60 °C) with NaOH as a base. rsc.org |

| NaY Faujasite | Dimethyl Carbonate (DMC) | High chemoselectivity for mono-N-methylation. acs.org |

| CeO₂-supported Cu | CO₂ and H₂ | High selectivity to N-methylaniline. elsevierpure.com |

| Iridium(I) Complexes with N,O-Functionalized NHC Ligand | Methanol | Good conversions with complete selectivity to mono-N-methylation products. acs.org |

Optimization of Reaction Conditions for N-Methylation

The efficiency and selectivity of N-methylation reactions are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of catalyst, base, temperature, and solvent.

For instance, in the ruthenium-catalyzed N-methylation of aniline with methanol, a study showed that cyclometalated ruthenium complexes with a phenyl imidazoline (B1206853) ligand were optimal. rsc.org The reaction proceeded efficiently at a mild temperature of 60 °C using sodium hydroxide (B78521) as the base. rsc.org In another study using iridium catalysts, cesium carbonate (Cs₂CO₃) was found to be the most effective base, and the reaction temperature significantly influenced the conversion rate. acs.org Catalyst loading is another critical factor that can be optimized to improve the cost-effectiveness of the process. rsc.org

Multi-Step Synthetic Pathways for Complex Derivatives

The synthesis of more complex derivatives of this compound often requires multi-step pathways. These syntheses build upon the fundamental reactions discussed earlier, incorporating additional transformations to introduce other functional groups or modify the molecular scaffold.

A general synthetic strategy could involve:

Starting Material Selection: Choosing a readily available and appropriately substituted nitrobenzene or aniline derivative.

Introduction of the Difluoromethoxy Group: Utilizing methods like phenolic O-difluoromethylation or direct C-H difluoromethoxylation at an appropriate stage of the synthesis.

Nitro Group Reduction: If starting from a nitroaromatic compound, performing a selective reduction to the corresponding aniline.

N-Methylation: Executing a selective mono-N-methylation of the aniline nitrogen.

Further Functionalization: Introducing or modifying other substituents on the aromatic ring or the N-methyl group as required for the target derivative.

The order of these steps is crucial and needs to be carefully planned to ensure compatibility between different functional groups and reagents. For example, the reduction of a nitro group might need to be performed before introducing a sensitive functional group elsewhere in the molecule.

Incorporation into Multicomponent Reactions (e.g., Ugi Reactions for tetrazole scaffolds)

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a product that contains all or most of the atoms of the reactants, represent a highly efficient approach to molecular diversity. The Ugi four-component reaction (U-4CR) is a prominent example, widely employed for the synthesis of α-acetamido carboxamides. A significant variation of this reaction is the Ugi tetrazole synthesis, where an azide (B81097) source, typically in the form of hydrazoic acid or trimethylsilyl (B98337) azide, replaces the carboxylic acid component to yield 1,5-disubstituted tetrazoles. researchgate.netrug.nlnih.gov These nitrogen-rich heterocyclic compounds are of considerable interest in medicinal chemistry as they can act as bioisosteres for carboxylic acids and cis-amide bonds. rug.nlmdpi.com

Theoretically, this compound could serve as the amine component in a Ugi tetrazole reaction. The presence of the N-methyl group classifies it as a secondary amine, which is a viable substrate type for this reaction. The difluoromethoxy group at the para-position would be expected to influence the electronic properties of the aniline ring, which could, in turn, affect the reactivity of the amine and the properties of the resulting tetrazole product.

A hypothetical Ugi tetrazole reaction incorporating this compound is depicted below:

Hypothetical Ugi Tetrazole Reaction Scheme

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Hypothetical Product |

| Aldehyde (e.g., Benzaldehyde) | This compound | Isocyanide (e.g., tert-Butyl isocyanide) | Azide Source (e.g., Trimethylsilyl azide) | 1-(tert-Butyl)-5-((4-(difluoromethoxy)-N-methylphenyl)amino)(phenyl)methyl-1H-tetrazole |

This table represents a theoretical application and is not based on published experimental data.

The successful implementation of this reaction would depend on factors such as the nucleophilicity of the amine, steric hindrance, and the specific reaction conditions employed (e.g., solvent, temperature). The resulting α-amino tetrazole product would be a novel scaffold incorporating the difluoromethoxy moiety, a group known to enhance metabolic stability and modulate lipophilicity in drug candidates.

Cascade and Tandem Reaction Sequences for Advanced Structures

Cascade reactions, also referred to as domino or tandem reactions, are chemical processes in which multiple bond-forming events occur consecutively in a single pot without the isolation of intermediates. wikipedia.org These sequences are highly valued for their efficiency, atom economy, and ability to rapidly construct complex molecular architectures from simple precursors. wikipedia.org

The functional groups present in this compound, namely the secondary amine and the activated aromatic ring, offer potential handles for its incorporation into cascade reaction sequences. While specific literature examples involving this compound in such sequences are scarce, one can extrapolate from known methodologies for related aniline derivatives.

For instance, the Ugi adduct derived from a reaction involving this compound could potentially undergo a post-Ugi transformation. Such transformations are a common strategy to convert the linear Ugi product into more rigid and complex heterocyclic systems. researchgate.net Depending on the other components used in the Ugi reaction, subsequent intramolecular cyclizations could lead to the formation of various nitrogen-containing heterocycles.

A hypothetical cascade sequence could involve an initial multicomponent reaction to form an intermediate that possesses the requisite functionality for a subsequent intramolecular cyclization. For example, if a reactant with an additional functional group (e.g., a hydroxyl or a terminal alkyne) is used in a Ugi-type reaction with this compound, the resulting product could be primed for a subsequent cyclization step, all within a single reaction vessel.

Hypothetical Tandem Reaction Data

| Initial Reaction | Key Intermediate Functionality | Subsequent Reaction | Resulting Advanced Structure |

| Ugi-type reaction | Pendant nucleophile/electrophile | Intramolecular cyclization | Fused heterocyclic system |

| Pictet-Spengler type reaction | Iminium ion | Cyclization onto aromatic ring | Tetrahydroisoquinoline derivative |

This table illustrates potential, theoretical tandem reaction pathways and is not based on published experimental results.

The development of such cascade or tandem reactions involving this compound would provide a powerful tool for the synthesis of novel and structurally complex molecules. The difluoromethoxy group would be carried through the reaction sequence, allowing for the creation of advanced structures with potentially valuable pharmaceutical or material properties. However, the realization of these synthetic strategies requires further experimental investigation to determine the feasibility and scope of such reactions.

Chemical Reactivity and Mechanistic Studies of 4 Difluoromethoxy N Methylaniline

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The introduction of electrophiles to the aromatic ring of 4-(Difluoromethoxy)-N-methylaniline is governed by the directing effects of both the N-methylamino group and the 4-difluoromethoxy group. The N-methylamino group, being a strong activating group, donates electron density to the benzene (B151609) ring through resonance, thereby increasing the ring's nucleophilicity and reactivity towards electrophiles. chemistrysteps.combyjus.com This activating influence is most pronounced at the ortho and para positions relative to the nitrogen atom. chemistrysteps.combyjus.com

In this compound, the powerful ortho-, para-directing influence of the N-methylamino group is expected to dominate the regioselectivity of electrophilic aromatic substitution. chemistrysteps.combyjus.com Therefore, incoming electrophiles will be directed primarily to the positions ortho to the N-methylamino group (positions 2 and 6). The para position is already occupied by the difluoromethoxy group.

Kinetic studies on the electrophilic substitution of substituted anilines have shown that reaction typically occurs at the 4-position unless it is already substituted, in which case the reaction proceeds at the 2-position. cdnsciencepub.comresearchgate.net A kinetic isotope effect has been observed in such reactions, indicating that the formation of the bond between the electrophile and the aniline (B41778) ring is often the rate-determining step. cdnsciencepub.comresearchgate.net

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Electrophilic Reagent | Predicted Major Product(s) |

| Br₂/FeBr₃ | 2-Bromo-4-(difluoromethoxy)-N-methylaniline |

| HNO₃/H₂SO₄ | 2-Nitro-4-(difluoromethoxy)-N-methylaniline |

| SO₃/H₂SO₄ | 2-(N-methylamino)-5-(difluoromethoxy)benzenesulfonic acid |

| RCOCl/AlCl₃ | 2-Acyl-4-(difluoromethoxy)-N-methylaniline |

Oxidation Pathways and Products

The oxidation of this compound can proceed through several pathways, primarily involving the nitrogen atom and the N-methyl group. The oxidation of N-alkylanilines is a well-studied area, with two principal metabolic routes being N-oxidation and oxidative N-dealkylation (also known as α-C-oxidation). nih.govnih.gov

N-oxidation involves the direct oxidation of the nitrogen atom to form the corresponding N-oxide, in this case, this compound N-oxide. This transformation is often facilitated by enzymes such as flavin-containing monooxygenases (FMOs) in biological systems, but can also be achieved with chemical oxidants. mdpi.com

Oxidative N-dealkylation leads to the removal of the methyl group. This process is typically initiated by the oxidation of the carbon atom adjacent to the nitrogen (the α-carbon). nih.govnih.gov This results in the formation of an unstable carbinolamine intermediate which then decomposes to yield 4-(difluoromethoxy)aniline (B1299965) and formaldehyde. rsc.orgnih.gov This pathway is a common metabolic fate for many N-alkylated drugs and is often catalyzed by cytochrome P450 enzymes. mdpi.com

Various oxidizing agents can be employed for these transformations in a laboratory setting, including hydrogen peroxide, peroxy acids (like m-CPBA), and potassium permanganate. libretexts.orgyoutube.com The choice of oxidant and reaction conditions can influence the selectivity between N-oxidation and N-dealkylation. mdpi.com For instance, studies on N,N-dimethylanilines have shown that the product ratio of N-methylaniline to N-methylformanilide depends on the oxidant used. mdpi.com

Table 2: Potential Oxidation Products of this compound

| Oxidation Pathway | Product |

| N-Oxidation | This compound N-oxide |

| Oxidative N-Dealkylation | 4-(Difluoromethoxy)aniline and Formaldehyde |

Reduction Transformations of Functional Groups

The reduction of this compound can target either the aromatic ring or the difluoromethoxy group, although the latter is generally more challenging. Aromatic rings are typically resistant to reduction under standard conditions but can be hydrogenated to form cyclohexylamines using powerful catalysts like rhodium on carbon or under high pressure with a platinum catalyst. libretexts.org This would convert this compound to 4-(difluoromethoxy)-N-methylcyclohexanamine.

The reduction of aromatic ethers can lead to the cleavage of the ether linkage, yielding an alkane or arene. numberanalytics.com However, this transformation often requires harsh reducing agents. The difluoromethoxy group, due to the strong C-F bonds, is generally stable to many reducing conditions. There is more precedent for the reduction of related functional groups. For example, esters can be reduced to ethers using reagents like borane-ammonia with a titanium tetrachloride catalyst. acs.org While not directly applicable to the difluoromethoxy group, it highlights that selective reductions of oxygen-containing functional groups on an aromatic ring are possible.

Should other functional groups be introduced onto the aromatic ring, such as a nitro group via electrophilic substitution, these can be readily reduced. For instance, a nitro group can be reduced to a primary amine using various reagents, including catalytic hydrogenation or metals in acidic media. libretexts.org

Exploration of Reaction Mechanisms

The mechanisms of the reactions involving this compound are rooted in the fundamental principles of organic chemistry.

Electrophilic Aromatic Substitution: The mechanism proceeds via a two-step process. geeksforgeeks.org First, the electrophile attacks the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. organicchemistrytutor.comyoutube.com The stability of this intermediate is crucial in determining the regioselectivity. For this compound, attack at the ortho position to the N-methylamino group allows for resonance stabilization involving the nitrogen lone pair, which is a highly favorable interaction. chemistrysteps.com The second step involves the loss of a proton from the carbon bearing the electrophile, which restores the aromaticity of the ring. geeksforgeeks.org Computational studies on substituted benzenes have been used to model the barrier heights and transition states of these reactions, confirming the directing effects of various substituents. nih.gov

Oxidative N-Dealkylation: Theoretical studies on the N-dealkylation of N-alkylanilines catalyzed by enzymes like cytochrome P450 suggest a mechanism involving a hydrogen atom transfer (HAT) from the α-carbon of the alkyl group to an activated oxygen species of the enzyme. rsc.orgnih.govrsc.org This generates a carbon-centered radical which then recombines with a hydroxyl radical equivalent to form the carbinolamine. This intermediate then collapses to the dealkylated amine and the corresponding aldehyde. rsc.orgnih.gov

Nucleophilic Reactions at the N-Methylamine Moiety: Reactions such as acylation and alkylation proceed via nucleophilic attack of the nitrogen lone pair on the electrophilic carbon of the acyl halide or alkyl halide, respectively. ncert.nic.in These are standard S_N2 or nucleophilic acyl substitution mechanisms.

Spectroscopic and Structural Characterization Techniques Applied to 4 Difluoromethoxy N Methylaniline

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the chemical environment of atomic nuclei such as hydrogen (¹H), carbon-¹³ (¹³C), and fluorine-¹⁹ (¹⁹F).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of N-methylaniline shows signals for the methyl carbon at approximately 30.76 ppm and aromatic carbons between 112.50 and 149.45 ppm rsc.org. In the case of 4-fluoro-N-methylaniline, the carbon signals are observed at 31.25 ppm for the methyl group and in the range of 113.11 to 156.93 ppm for the aromatic carbons, with the carbon attached to the fluorine atom showing a characteristic splitting rsc.org. For 4-(Difluoromethoxy)-N-methylaniline, the difluoromethoxy carbon would exhibit a triplet in the ¹³C NMR spectrum due to coupling with the two fluorine atoms.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is a powerful tool for the analysis of fluorinated compounds due to its high sensitivity and wide chemical shift range. The difluoromethoxy group in this compound would produce a characteristic signal in the ¹⁹F NMR spectrum. The chemical shift of this signal would be indicative of the electronic environment of the fluorine nuclei, and it would likely appear as a doublet due to coupling with the methoxy (B1213986) proton. Quantitative ¹⁹F NMR (qNMR) can also be employed for the precise determination of the purity of fluorinated pharmaceuticals.

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Analysis

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the context of this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its structural features. For the related compound N-methylaniline, a notable feature in the IR spectrum is the N-H asymmetric absorption band, which is observed around 3417 cm⁻¹ researchgate.net. The spectrum also shows peaks corresponding to C=N and C-H stretching vibrations at approximately 1554 cm⁻¹ and 1341 cm⁻¹, respectively researchgate.net. For this compound, one would expect to observe:

An N-H stretching vibration in the region of 3300-3500 cm⁻¹.

C-H stretching vibrations for the aromatic ring and the methyl group, typically appearing just above and below 3000 cm⁻¹, respectively.

C-N stretching vibrations, usually found in the 1250-1350 cm⁻¹ region.

Aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ range.

Strong C-F stretching absorptions, characteristic of the difluoromethoxy group, which are typically observed in the 1000-1300 cm⁻¹ region.

Mass Spectrometry for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, Electrospray Ionization (ESI-MS) would be a suitable technique.

The mass spectrum of the parent compound, N-methylaniline, shows a molecular ion peak (M+) corresponding to its molecular weight rsc.org. The fragmentation of aromatic amines is well-characterized. For N-methylaniline, the base peak is often the molecular ion, and significant fragments can arise from the loss of a hydrogen atom or the methyl group. In the case of this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight of 173.16 g/mol . The fragmentation pattern would likely involve the loss of the difluoromethyl radical (CHF₂) or the entire difluoromethoxy group. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass and elemental composition of the parent ion and its fragments, further confirming the molecular formula.

X-ray Crystallography for Solid-State Structural Analysis of Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While no crystal structure for this compound itself was found in the searched literature, studies on related N-methylaniline derivatives provide insight into the expected structural features. For instance, the crystal structures of 2,4-dinitro-N-methylaniline and 2-amino-4-nitro-N-methylaniline have been determined researchgate.net. These studies reveal that the N-methylamino and nitro groups are nearly coplanar with the benzene (B151609) ring researchgate.net. In a hypothetical crystal structure of a this compound derivative, one would expect to determine precise bond lengths, bond angles, and torsion angles. This data would reveal the planarity of the aromatic ring, the orientation of the N-methyl and difluoromethoxy substituents, and any intermolecular interactions such as hydrogen bonding involving the N-H group, which would govern the crystal packing.

Chromatographic Methods for Purity and Mixture Analysis

Chromatographic techniques are essential for separating this compound from impurities and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation, identification, and quantification of components in a mixture. For the analysis of aniline (B41778) and N-methylaniline, a reversed-phase C18 column is commonly employed with a mobile phase consisting of an acetonitrile-water mixture researchgate.net. Detection is typically performed using a UV detector. A similar HPLC method could be developed for this compound, with the specific mobile phase composition and detection wavelength optimized for this compound.

Computational Chemistry and Theoretical Investigations of 4 Difluoromethoxy N Methylaniline

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, offering deep insights into the arrangement of electrons within a molecule and how this arrangement dictates its reactivity. nih.gov Methods like Density Functional Theory (DFT) are commonly used to optimize molecular geometry and calculate electronic properties. nih.govijrte.org

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.orgnumberanalytics.com The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. numberanalytics.com Conversely, the LUMO is the orbital most likely to accept electrons, acting as an electrophile. numberanalytics.com The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and reactivity; a smaller gap generally signifies higher reactivity. numberanalytics.com

For 4-(Difluoromethoxy)-N-methylaniline, one would expect the HOMO to be localized predominantly on the aniline (B41778) portion of the molecule, specifically the nitrogen atom and the aromatic ring. The N-methylamino group is a strong electron-donating group, which increases the energy of the HOMO and makes the ring susceptible to electrophilic attack. The LUMO, on the other hand, would likely be distributed across the aromatic ring, influenced by the electron-withdrawing difluoromethoxy group. This distribution makes the molecule a potential target for nucleophilic reactions under certain conditions.

Electrostatic Potential Surface Mapping

An Electrostatic Potential (ESP) or Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. researchgate.net It is invaluable for predicting how molecules will interact and where chemical reactions are likely to occur. researchgate.netthaiscience.info Regions of negative potential (typically colored red or orange) are electron-rich and are prone to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack. researchgate.net

In an ESP map of this compound, one would anticipate regions of high negative potential around the oxygen and fluorine atoms of the difluoromethoxy group due to their high electronegativity. The nitrogen atom of the N-methylamino group would also exhibit a negative potential. The hydrogen atom attached to the nitrogen would show a positive potential, making it a potential hydrogen bond donor. The aromatic protons would also carry a slight positive charge. This mapping helps to identify the sites for intermolecular interactions, such as hydrogen bonding. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

Molecules are not static entities; they are in constant motion, with their constituent atoms vibrating and rotating. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the different spatial arrangements (conformations) a molecule can adopt and their relative energies.

For this compound, key areas of conformational flexibility include rotation around the C(aryl)-O bond and the C(aryl)-N bond. Conformational analysis would seek to identify the most stable conformers by calculating the energy associated with different rotational angles (dihedrals). Factors influencing conformational preference include steric hindrance between the N-methyl group and the difluoromethoxy group, as well as electronic effects like hyperconjugation. Fluorine substitution is known to significantly impact molecular conformation. soton.ac.uk

Molecular dynamics simulations would provide a more dynamic picture, simulating the movement of the molecule over time in a defined environment (e.g., in a solvent like water). This can reveal how the molecule behaves in solution, its accessible conformations, and the timescale of conformational changes, which are crucial for understanding its biological activity and physical properties.

Prediction of Physicochemical Descriptors through Computational Models

Computational models can rapidly predict a variety of physicochemical properties that are essential for assessing a compound's potential as a drug or for other applications. These descriptors are often used in quantitative structure-activity relationship (QSAR) studies.

Several key descriptors for this compound and related compounds have been predicted using computational tools and are available in public databases. For instance, the related compound 4-(Difluoromethoxy)aniline (B1299965) has a predicted XLogP3 of 1.9 and a Topological Polar Surface Area of 35.3 Ų. nih.gov Another similar molecule, 2,4-difluoro-N-methylaniline, has a predicted XLogP3-AA of 2.1 and a TPSA of 12 Ų. nih.gov These values provide an indication of the molecule's lipophilicity and polarity, respectively.

Below is a table of computationally predicted physicochemical descriptors for a selection of related aniline derivatives.

| Descriptor | 4-(Difluoromethoxy)aniline nih.gov | 4-(Difluoromethoxy)-2-nitroaniline nih.gov | 2,4-difluoro-N-methylaniline nih.gov | 4-Fluoro-2-methylaniline nih.gov |

| Molecular Weight ( g/mol ) | 159.13 | 204.13 | 143.13 | 125.14 |

| XLogP3 | 1.9 | 2.8 | 2.1 | 1.4 |

| Topological Polar Surface Area (TPSA) (Ų) | 35.3 | 81.1 | 12 | 26 |

| Hydrogen Bond Donor Count | 1 | 1 | 1 | 1 |

| Hydrogen Bond Acceptor Count | 2 | 5 | 2 | 1 |

| Rotatable Bond Count | 2 | 3 | 1 | 0 |

Theoretical Studies on Molecular Interactions

The biological and material properties of a molecule are heavily influenced by its non-covalent interactions with its environment. Theoretical studies can model these interactions, such as hydrogen bonding and dipole-dipole forces, with a high degree of accuracy.

For this compound, the primary sites for hydrogen bonding are the nitrogen-bound hydrogen, which can act as a hydrogen bond donor, and the oxygen and fluorine atoms, which can act as hydrogen bond acceptors. The strength and geometry of these potential hydrogen bonds can be calculated using quantum chemical methods.

Dipole-dipole interactions are also significant due to the polar nature of the C-F and C-O bonds. The difluoromethoxy group creates a strong local dipole moment, which will influence how the molecule orients itself with respect to other polar molecules or in an electric field. These electrostatic interactions are critical in determining the molecule's solubility, boiling point, and its ability to bind to biological targets. Studies on similar molecules, like 2,4-dinitro-N-methylaniline, have highlighted the importance of intermolecular N–H⋯O and C–H⋯O interactions in its crystal structure. researchgate.net

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to map out the entire energy landscape of a chemical reaction, from reactants to products. This involves identifying intermediate structures and, crucially, the transition state—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction and, therefore, the reaction rate.

For this compound, several reaction types could be modeled. For example, electrophilic aromatic substitution on the aniline ring is a common reaction for such compounds. Computational modeling could predict the most likely site of substitution (ortho or meta to the N-methylamino group) by calculating the energies of the different possible transition states. Similarly, reactions at the nitrogen atom, such as further alkylation or oxidation, could be investigated. A computational study on the reaction of 4-methyl aniline with OH radicals used methods like M06-2X and CCSD(T) to compute the reaction mechanism and kinetics, identifying the key products and rate coefficients. mdpi.com Such an approach could be applied to understand the atmospheric chemistry or metabolic pathways of this compound.

Advanced Applications in Organic Synthesis and Materials Science Research

Role as a Key Precursor in the Synthesis of Novel Organic Scaffolds

The strategic placement of reactive and modulating functional groups makes 4-(Difluoromethoxy)-N-methylaniline a valuable starting material for constructing more complex molecular architectures. The secondary amine (N-methylaniline) serves as a versatile handle for a wide range of chemical transformations, including acylation, alkylation, and coupling reactions. These reactions allow for the elaboration of the molecule, attaching it to other fragments or incorporating it into larger, more intricate scaffolds.

The difluoromethoxy group (-OCF₂H) is particularly important. It acts as a lipophilic hydrogen bond donor and can improve crucial properties such as metabolic stability and cell membrane permeability in the final target molecule. Its inclusion from an early stage using a precursor like this compound is an efficient synthetic strategy. Researchers utilize this compound to build novel heterocyclic systems and other scaffolds designed for specific biological or material functions. For instance, aniline (B41778) derivatives are fundamental precursors in the synthesis of quinolines, indoles, and benzodiazepines, which are privileged scaffolds in medicinal chemistry. The presence of the difluoromethoxy group on this foundational building block allows for the creation of new libraries of these important compounds with potentially enhanced properties.

| Scaffold Class | Synthetic Transformation from Aniline | Potential Application Area |

| Substituted Quinolines | Cyclization reactions (e.g., Skraup, Doebner-von Miller) | Antimalarials, Kinase Inhibitors |

| Indole (B1671886) Derivatives | Fischer indole synthesis, Bischler-Möhlau synthesis | Antidepressants, Antitumor Agents |

| Benzodiazepines | Condensation with 1,3-dicarbonyl compounds | Anxiolytics, Anticonvulsants |

| Complex Ligands | Cross-coupling reactions (e.g., Buchwald-Hartwig amination) | Catalysis, Materials Science |

Development of Fluorine-Containing Organic Materials (e.g., Polymers, Coatings)

The incorporation of fluorine into organic materials can dramatically alter their properties, leading to applications in high-performance polymers, specialty coatings, and advanced electronics. Fluoropolymers are recognized for their exceptional thermal stability, chemical inertness, and low surface energy, which translates to properties like water repellency (hydrophobicity) and non-stick surfaces. scilit.com

While direct polymerization of this compound is uncommon, it serves as a crucial precursor for creating fluorinated monomers. The aniline group can be chemically modified to introduce a polymerizable functional group, such as a vinyl, acrylate, or epoxide moiety. Once polymerized, the resulting material would carry the difluoromethoxy group as a pendant side chain. This approach allows for the precise introduction of fluorine into a polymer backbone, imparting desirable characteristics. For example, a coating derived from such a monomer could exhibit enhanced weather resistance and reduced surface friction. Research in this area focuses on synthesizing new functional monomers from readily available fluorinated precursors to build recyclable and well-defined fluoropolymers. man.ac.uk

| Property Conferred by Fluorine | Consequence for Material | Example Application |

| High Thermal Stability | Resistance to heat degradation | High-temperature lubricants, wire insulation |

| Chemical Inertness | Resistance to solvents, acids, and bases | Chemical-resistant linings, seals |

| Low Surface Energy | Hydrophobicity and Oleophobicity | Water-repellent coatings, non-stick surfaces |

| Low Refractive Index | Optical clarity | Anti-reflective coatings, optical fibers |

Methodology Development for Aromatic Fluorination and Derivatization

The development of new synthetic methods is a cornerstone of chemical research. Molecules like this compound serve as important test substrates for developing and optimizing new chemical reactions. Its structure presents multiple reaction sites—the N-H bond of the secondary amine, the aromatic ring, and the C-H bond of the difluoromethoxy group—that can be targeted.

For example, new C-N cross-coupling catalysts can be tested using this molecule as a substrate to evaluate their efficiency in forming bonds with the secondary amine. Furthermore, the electronic nature of the aromatic ring, influenced by both the amine and the difluoromethoxy group, makes it an interesting model for studying electrophilic aromatic substitution reactions. Researchers can investigate how the interplay of these groups directs incoming electrophiles to specific positions on the ring. The development of new methods for the radiolabeling of non-activated aromatic compounds with isotopes like fluorine-18 (B77423) is a significant challenge where model compounds are essential for exploring new strategies. iaea.org The reactivity of such aniline derivatives allows chemists to refine reaction conditions, expand the scope of new transformations, and better understand reaction mechanisms.

Design and Synthesis of Chemical Probes for Research Purposes

Chemical probes are small molecules designed to bind to a specific protein or biomolecule, allowing researchers to study its function in biological systems. nih.gov The design of a successful probe requires a careful balance of potency, selectivity, and appropriate physicochemical properties. The this compound structure contains features that make it an attractive fragment or starting point for the synthesis of such probes.

The difluoromethoxy group is particularly useful in this context. It can enhance binding to a target protein through favorable interactions and improve metabolic stability, ensuring the probe remains intact long enough to perform its function. Furthermore, the inclusion of fluorine provides a spectroscopic handle; ¹⁹F Nuclear Magnetic Resonance (NMR) can be used to monitor the probe's interaction with its target protein, providing valuable data that is not accessible with non-fluorinated analogs. ljmu.ac.uk The aniline moiety provides a convenient point for chemical modification, allowing chemists to attach linkers, reporter tags, or other functional groups necessary for the probe's activity, such as in the development of probes for sulfur(VI)-fluoride exchange (SuFEx) chemistry. rsc.org

Application as a Protein Degrader Building Block

Targeted protein degradation has emerged as a powerful therapeutic strategy. It utilizes bifunctional molecules, often called proteolysis-targeting chimeras (PROTACs), to eliminate disease-causing proteins. These molecules consist of two ligands connected by a linker: one binds to the target protein, and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The synthesis of effective protein degraders requires a modular approach, using a toolbox of "building blocks." These are typically functionalized E3 ligase ligands or linkers that can be easily conjugated to a ligand for the target protein. This compound represents a potential precursor for such building blocks. The aniline nitrogen can be used as a nucleophile to attach the molecule to a linker or to build a more complex ligand for either the target protein or an E3 ligase like Cereblon (CRBN). The difluoromethoxy group can contribute favorably to the binding affinity and pharmacokinetic properties of the final degrader molecule, attributes that are critical for its efficacy. The development of libraries of these building blocks is essential for the rapid synthesis and screening of new protein degraders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.